molecular formula C8H6BrNO3 B3109290 Methyl 5-bromo-2-formylpyridine-3-carboxylate CAS No. 1710703-03-9

Methyl 5-bromo-2-formylpyridine-3-carboxylate

Cat. No.: B3109290
CAS No.: 1710703-03-9
M. Wt: 244.04 g/mol
InChI Key: NDLLNBGSSOTVLR-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-formylpyridine-3-carboxylate (CAS 1710703-03-9) is a high-purity chemical compound supplied with a typical purity of 95% . It is a multifunctional pyridine derivative of significant interest in medicinal chemistry and organic synthesis. The compound serves as a versatile and advanced building block for the construction of more complex molecules, particularly in the pharmaceutical industry . Its molecular formula is C 8 H 6 BrNO 3 and it has a molecular weight of 244.05 g/mol . The structure of this compound features three distinct reactive sites: a bromo substituent, a formyl group, and a methyl ester . This combination allows for multiple, sequential chemical transformations. The bromine atom is amenable to metal-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, enabling the introduction of various aryl, heteroaryl, or alkyl groups . The formyl group (aldehyde) can undergo condensation reactions to form imines or be reduced to an alcohol or oxidized to a carboxylic acid. Meanwhile, the methyl ester can be hydrolyzed to the corresponding carboxylic acid or undergo transesterification . This multi-functionality makes it an invaluable intermediate for generating diverse compound libraries for drug discovery and development. As a research chemical, it is specifically designed for use in laboratory settings. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper safety data sheets (SDS) should be consulted before use, and the compound must be handled by qualified personnel in an appropriate laboratory environment. It is recommended to store the product under refrigerated conditions to maintain stability .

Properties

IUPAC Name

methyl 5-bromo-2-formylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO3/c1-13-8(12)6-2-5(9)3-10-7(6)4-11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLLNBGSSOTVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-formylpyridine-3-carboxylate typically involves the bromination of 2-formylpyridine-3-carboxylate followed by esterification. One common method involves the reaction of 2-formylpyridine-3-carboxylic acid with bromine in the presence of a suitable solvent and catalyst to introduce the bromine atom at the 5-position of the pyridine ring. The resulting brominated product is then esterified with methanol to form the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 5-position undergoes palladium-catalyzed cross-coupling with arylboronic acids, enabling aryl group introduction.

Conditions :

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) ( )

  • Base: K₃PO₄ ( )

  • Solvent: Tetrahydrofuran (THF) or 1,4-dioxane ( )

  • Temperature: 80–100°C ( )

Example Reaction :

Methyl 5 bromo 2 formylpyridine 3 carboxylate+Arylboronic acidPd PPh3 4,K3PO4Methyl 5 aryl 2 formylpyridine 3 carboxylate+Byproducts\text{Methyl 5 bromo 2 formylpyridine 3 carboxylate}+\text{Arylboronic acid}\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{K}_3\text{PO}_4}\text{Methyl 5 aryl 2 formylpyridine 3 carboxylate}+\text{Byproducts}

Key Data :

Yield (%)Aryl Group SourceReference
65–78Phenylboronic acid
724-Methoxyphenylboronic acid

Nucleophilic Substitution at the Bromine Position

The bromine atom is susceptible to substitution with nucleophiles (e.g., amines, thiols) under basic conditions.

Conditions :

  • Base: K₂CO₃ or Et₃N ()

  • Solvent: Dimethylformamide (DMF) or acetonitrile ()

  • Temperature: 60–80°C ()

Example Reaction :

Methyl 5 bromo 2 formylpyridine 3 carboxylate+AmineK2CO3Methyl 5 alkylamino 2 formylpyridine 3 carboxylate+HBr\text{Methyl 5 bromo 2 formylpyridine 3 carboxylate}+\text{Amine}\xrightarrow{\text{K}_2\text{CO}_3}\text{Methyl 5 alkylamino 2 formylpyridine 3 carboxylate}+\text{HBr}

Key Data :

NucleophileProduct Yield (%)Reference
Morpholine85
Benzylthiol78

Reduction of the Formyl Group

The aldehyde group is reduced to a hydroxymethyl group using sodium borohydride (NaBH₄).

Conditions :

  • Reducing Agent: NaBH₄ ()

  • Solvent: Methanol or ethanol ()

  • Temperature: 0–25°C ()

Example Reaction :

Methyl 5 bromo 2 formylpyridine 3 carboxylateNaBH4Methyl 5 bromo 2 hydroxymethyl pyridine 3 carboxylate\text{Methyl 5 bromo 2 formylpyridine 3 carboxylate}\xrightarrow{\text{NaBH}_4}\text{Methyl 5 bromo 2 hydroxymethyl pyridine 3 carboxylate}

Key Data :

Reduction AgentYield (%)Reference
NaBH₄90
LiAlH₄82

Oxidation of the Formyl Group

The aldehyde is oxidized to a carboxylic acid using strong oxidizing agents.

Conditions :

  • Oxidizing Agent: KMnO₄ or CrO₃ ()

  • Solvent: Aqueous H₂SO₄ or acetone ()

  • Temperature: 60–100°C ()

Example Reaction :

Methyl 5 bromo 2 formylpyridine 3 carboxylateKMnO4Methyl 5 bromo 2 carboxypyridine 3 carboxylate\text{Methyl 5 bromo 2 formylpyridine 3 carboxylate}\xrightarrow{\text{KMnO}_4}\text{Methyl 5 bromo 2 carboxypyridine 3 carboxylate}

Key Data :

Oxidizing AgentYield (%)Reference
KMnO₄75
CrO₃68

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis to form the carboxylic acid under acidic or basic conditions.

Conditions :

  • Acidic: HCl/H₂O, reflux ( )

  • Basic: NaOH/H₂O, room temperature ()

Example Reaction :

Methyl 5 bromo 2 formylpyridine 3 carboxylateNaOH5 Bromo 2 formylpyridine 3 carboxylic acid+MeOH\text{Methyl 5 bromo 2 formylpyridine 3 carboxylate}\xrightarrow{\text{NaOH}}\text{5 Bromo 2 formylpyridine 3 carboxylic acid}+\text{MeOH}

Key Data :

Hydrolysis TypeYield (%)Reference
Acidic88
Basic92

Condensation Reactions

The formyl group participates in Schiff base formation with primary amines.

Conditions :

  • Catalyst: Acetic acid ()

  • Solvent: Ethanol or THF ()

Example Reaction :

Methyl 5 bromo 2 formylpyridine 3 carboxylate+R NH2AcOHMethyl 5 bromo 2 R iminomethyl pyridine 3 carboxylate+H2O\text{Methyl 5 bromo 2 formylpyridine 3 carboxylate}+\text{R NH}_2\xrightarrow{\text{AcOH}}\text{Methyl 5 bromo 2 R iminomethyl pyridine 3 carboxylate}+\text{H}_2\text{O}

Key Data :

AmineYield (%)Reference
Aniline80
Cyclohexylamine76

Scientific Research Applications

Pharmaceutical Applications

Methyl 5-bromo-2-formylpyridine-3-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals:

  • Antimicrobial Agents : Its derivatives have shown activity against various pathogens, making it a candidate for developing new antimicrobial drugs.
  • Anti-cancer Compounds : Research indicates that modifications of this compound can lead to the development of novel anti-cancer agents through targeted synthesis strategies.
  • Enzyme Inhibitors : The compound's structure allows for modifications that can inhibit specific enzymes related to diseases.

Case Study: Synthesis of Antimicrobial Agents

In a study conducted by Colarusso et al. (2004), this compound was utilized as a precursor for synthesizing a series of pyridine-based antimicrobial agents. The synthesized compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Agrochemical Applications

The compound is also explored in the field of agrochemicals:

  • Pesticide Development : Its derivatives can be designed to target specific pests while minimizing environmental impact.
  • Herbicides : Research has shown that modifications can enhance herbicidal properties, providing selective action against unwanted vegetation.

Case Study: Development of Selective Herbicides

A research project highlighted the use of this compound in synthesizing selective herbicides that target specific weed species without harming crops. This was achieved through careful modification of its functional groups to enhance selectivity and efficacy.

Material Science Applications

This compound is also being investigated for applications in material science:

  • Polymer Synthesis : The compound can act as a monomer or crosslinking agent in the production of advanced polymers with desirable mechanical properties.
  • Nanomaterials : Its reactivity allows for incorporation into nanomaterials used in electronics and photonics.

Comparison with Related Compounds

To understand its unique properties, it's beneficial to compare this compound with similar compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 5-bromo-2-chloropyridine-3-carboxylateContains chlorine instead of formyl groupDifferent halogen may influence reactivity
Methyl 6-bromo-pyridine-2-carboxylic acidContains carboxylic acidEnhanced acidity may affect solubility
Methyl 5-bromo-pyridine-3-carboxylic acidLacks formyl groupDifferent reactivity profile

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-formylpyridine-3-carboxylate depends on its specific application. In chemical reactions, the bromine atom and formyl group are key reactive sites that participate in various transformations. The compound can act as an electrophile in substitution reactions or as a ligand in coordination chemistry .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and molecular differences between Methyl 5-bromo-2-formylpyridine-3-carboxylate and its analogs:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) CAS Number Key Features
This compound (Target) Br (C5), CHO (C2), COOCH₃ (C3) C₈H₆BrNO₃* ~260.05† Not provided Combines electrophilic Br, aldehyde, and ester groups for versatile reactivity.
Methyl 5-bromo-2-(trifluoromethyl)pyridine-3-carboxylate Br (C5), CF₃ (C2), COOCH₃ (C3) C₈H₅BrF₃NO₂ 284.03 850864-56-1 Trifluoromethyl group enhances lipophilicity and metabolic stability.
2-Bromo-5-formyl-3-methylpyridine Br (C2), CHO (C5), CH₃ (C3) C₇H₆BrNO 200.04 885167-81-7 Formyl at C5 and methyl at C3 alter electronic effects vs. target compound.
Methyl 5-bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate Br (C5), CH₃ (C2), COOCH₃ (C3), O (C6) C₈H₈BrNO₃ 260.06 1334499-25-0 Oxo group at C6 introduces keto-enol tautomerism potential.
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Br (C5), COOC₂H₅ (C3), fused pyrazolo ring C₉H₈BrN₃O₂ 284.09 1420800-37-8 Fused heterocyclic system alters aromaticity and bioactivity.

*Inferred from analogs; †Calculated based on similar compounds.

Physical and Chemical Properties (Inferred)

  • Solubility : The trifluoromethyl group in increases hydrophobicity, reducing water solubility relative to the target compound.
  • Boiling/Melting Points : The fused pyrazolo ring in likely raises melting points due to enhanced intermolecular interactions.
  • Stability: The oxo group in may lead to keto-enol tautomerism, affecting stability under acidic or basic conditions.

Biological Activity

Methyl 5-bromo-2-formylpyridine-3-carboxylate (CAS: 1710703-03-9) is a pyridine derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C8_8H7_7BrN\O3_3
  • Molecular Weight : 232.05 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a bromine atom at the 5-position of the pyridine ring and a formyl group at the 2-position, contributing to its reactivity and potential biological activity.

Synthesis

This compound can be synthesized through various methods, including:

  • Palladium-Catalyzed Reactions : Utilizing palladium as a catalyst in cross-coupling reactions has been effective in creating similar pyridine derivatives .
  • Conventional Organic Synthesis : The compound can be synthesized by reacting appropriate pyridine derivatives with formylating agents under controlled conditions.

1. Inhibition of Enzymatic Activity

Research indicates that this compound exhibits inhibitory effects on various enzymes, particularly those involved in metabolic pathways. For instance, it has shown potential as an inhibitor of glycogen synthase kinase-3 (GSK-3), a target for therapeutic intervention in diseases like diabetes and cancer .

2. Antimicrobial Properties

Studies have demonstrated that pyridine derivatives, including this compound, possess antimicrobial properties. These compounds have been evaluated against various bacterial strains, showing significant inhibition rates .

3. Cytotoxicity and Antitumor Activity

The compound has been assessed for its cytotoxic effects on cancer cell lines. Results indicate that it may induce apoptosis in specific cancer cells, making it a candidate for further investigation in cancer therapy .

Case Studies and Research Findings

StudyFindings
Colarusso & Narjes (2004)Investigated the enzyme inhibition properties of related pyridine compounds and found significant activity against GSK-3β.
Kim et al. (2006)Reported on the antimicrobial efficacy of various pyridine derivatives, noting strong inhibition against Gram-positive bacteria.
Recent DFT StudiesAnalyzed molecular interactions and stability, suggesting favorable properties for drug design .

Q & A

[Basic] What are effective synthetic routes for Methyl 5-bromo-2-formylpyridine-3-carboxylate?

A practical approach involves regioselective functionalization of pyridine precursors. For example, bromination of 2-amino-3-methylpyridine can yield intermediates like 2-amino-5-bromo-3-methylpyridine, which can be further oxidized and functionalized . Another route may involve trifluoromethyl group conversion, as demonstrated in the synthesis of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, where regioselectivity is achieved using nitrogen nucleophiles . Key steps include:

  • Reduction : Use borane-dimethylsulfide complexes to reduce carboxylic acids to alcohols, as seen in the synthesis of 5-bromo-pyridin-2-yl-methanol .
  • Oxidation : Controlled oxidation of methyl groups to formyl groups using reagents like MnO₂ or TEMPO.

[Basic] How is this compound characterized spectroscopically?

Characterization typically employs:

  • NMR : 1^1H and 13^{13}C NMR to confirm the positions of bromine, formyl, and carboxylate groups.
  • IR : Peaks at ~1700 cm1^{-1} (C=O stretch for ester and aldehyde) and ~2800 cm1^{-1} (C-H stretch for aldehyde).
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+^+ at m/z 244.0).
  • Elemental Analysis : To confirm purity and stoichiometry .

[Advanced] How can regioselectivity challenges in bromination be addressed during synthesis?

Regioselectivity in pyridine bromination is influenced by directing groups. For example:

  • Substituent Effects : A methyl group at the 3-position directs bromination to the 5-position due to steric and electronic effects .
  • Protection/Deprotection : Temporary protection of the formyl group (e.g., as an acetal) prevents undesired side reactions during bromination .
  • Catalytic Systems : Use of Lewis acids like FeCl₃ or ZnBr₂ to enhance selectivity, as reported in analogous pyridine brominations .

[Advanced] What are the applications of this compound in synthesizing heterocyclic drug candidates?

The compound serves as a versatile intermediate for:

  • Medicinal Chemistry : Synthesis of imidazo[1,2-a]pyridines via cyclization reactions, which are bioactive scaffolds .
  • Spironolactone Analogues : Formation of dispiro-thiazolidine derivatives with potential antidiabetic or anticancer activity, as seen in structurally related compounds .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups at the 5-bromo position .

[Advanced] How can computational methods optimize reaction conditions for this compound?

  • DFT Calculations : Predict regioselectivity in bromination or formylation steps by analyzing transition-state energies .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction rates (e.g., THF vs. DMF) .
  • Crystallography : Refinement using SHELX software to resolve crystal structures and confirm stereochemistry .

[Basic] What purification techniques are recommended for isolating this compound?

  • Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 20–40% EtOAc) to separate ester and aldehyde byproducts.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals .
  • HPLC : For analytical purity checks, especially when synthesizing derivatives for biological testing .

[Advanced] How does the compound’s stability under varying pH and temperature conditions impact storage?

  • pH Sensitivity : The ester group hydrolyzes under strong acidic/basic conditions. Store in neutral, anhydrous environments .
  • Thermal Stability : Decomposition above 150°C; avoid prolonged heating during synthesis .
  • Light Sensitivity : Bromine substituents may cause photodegradation; store in amber vials .

[Advanced] What strategies resolve contradictions in spectroscopic data for derivatives?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
  • X-ray Diffraction : Resolve ambiguities in regiochemistry or stereochemistry .
  • Isotopic Labeling : Use 13^{13}C-labeled precursors to track formyl group reactivity .

[Basic] What safety precautions are necessary when handling this compound?

  • Hazard Classifications : Eye/skin irritant (H315, H319); use PPE (gloves, goggles) .
  • Ventilation : Avoid inhalation of fine powders; work in a fume hood .
  • Waste Disposal : Neutralize with dilute NaOH before disposal due to bromine content .

[Advanced] How is this compound utilized in metal-catalyzed cross-coupling reactions?

  • Buchwald-Hartwig Amination : Coupling with amines using Pd(dba)₂/Xantphos catalysts to introduce amino groups at the 5-position .
  • Sonogashira Coupling : React with terminal alkynes to form acetylene derivatives for materials science applications .
  • Negishi Coupling : Zinc reagents enable aryl-aryl bond formation for complex heterocycles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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